lactococcin A
Description
Properties
CAS No. |
138860-83-0 |
|---|---|
Molecular Formula |
C10H10O2 |
Synonyms |
lactococcin A |
Origin of Product |
United States |
Molecular Biology and Genetics of Lactococcin a
Genetic Locus Organization
The genetic determinants for the production of and immunity to lactococcin A are organized in a specific gene cluster. nih.gov This cluster typically includes the structural gene for the bacteriocin (B1578144), an immunity gene, and accessory genes required for its secretion and maturation. nih.govasm.org
Plasmid-Encoded Determinants
The production of this compound and the associated immunity are frequently encoded on plasmids within Lactococcus lactis strains. microbiologyresearch.org For instance, in Lactococcus lactis subsp. lactis ADRIA 85LO30, the genes for lactococcin production and immunity were linked to a 70 kb plasmid designated pOS5. microbiologyresearch.orgnih.govmicrobiologyresearch.org Similarly, in Lactococcus lactis subsp. cremoris LMG 2130, the structural gene for this compound was located on a 55-kb plasmid. researchgate.net Curing experiments, where strains lose their plasmids, have resulted in the concurrent loss of bacteriocin production (Bac-) and immunity (Imm-), confirming the plasmid-borne nature of these traits. nih.govmicrobiologyresearch.org In L. lactis subsp. lactis biovar diacetylactis WM4, the genes for this compound production and immunity were identified on a plasmid, and a 5.6-kb fragment was found to contain the necessary gene cluster. nih.gov
Structural Gene (lcnA)
The structural gene for this compound is designated lcnA. asm.org This gene encodes a precursor protein, or pre-bacteriocin, which includes an N-terminal leader peptide that is cleaved off during maturation to yield the active bacteriocin. researchgate.net For example, in one characterized system, lcnA encodes a 75-amino-acid precursor protein with a 21-amino-acid N-terminal extension. researchgate.net The mature this compound is a small, cationic peptide. researchgate.netasm.org
Immunity Gene (lciA)
Located downstream of the structural gene lcnA is the immunity gene, lciA. nih.govresearchgate.net The protein product of lciA is essential for protecting the producer cell from the antimicrobial action of its own this compound. pnas.orgmicrobiologyresearch.org The LciA protein is a hydrophobic protein that confers immunity to the producer strain. pnas.org It is believed to interact with the bacteriocin-receptor complex on the cell membrane, preventing the bacteriocin from forming pores and causing cell death. pnas.orgnih.govasm.org Studies have shown that expressing the cloned lciA gene in a sensitive Lactococcus lactis strain is sufficient to confer immunity to this compound. pnas.orgmicrobiologyresearch.org The LciA protein has been found in both the cytosol and associated with the cell membrane. nih.gov
Accessory Genes for Secretion and Maturation (lcnC, lcnD)
Upstream of the lcnA and lciA genes, two other genes, lcnC and lcnD, are typically found. nih.gov These genes encode proteins that form a dedicated transport system for the secretion and maturation of this compound. asm.orgoup.com This system is a Type I, or signal sequence-independent, secretion system. oup.comrug.nl
lcnC : This gene encodes a protein belonging to the ATP-binding cassette (ABC) transporter family. nih.govasm.org The LcnC protein is a membrane translocator that utilizes ATP to energize the transport process. nih.gov It contains a conserved ATP-binding domain at its C-terminus and hydrophobic transmembrane segments at its N-terminus. nih.gov
lcnD : This gene encodes an accessory protein, LcnD, which is essential for the function of the secretion apparatus. nih.govasm.org LcnD shows structural similarities to other accessory proteins involved in Type I secretion systems, such as HlyD. nih.gov It is proposed to form a channel or otherwise assist in the translocation of this compound across the cell membrane. oup.comrug.nl Interestingly, research indicates that the lcnD gene can produce two in-frame proteins, a 52 kDa protein (LcnD) and a smaller 45 kDa protein (LcnD*), both of which may be part of the secretion complex. oup.com
While these dedicated secretion genes are often found on the same plasmid as the bacteriocin genes, some L. lactis strains, like IL1403, possess chromosomal homologs of lcnC and lcnD that can facilitate the secretion of this compound. asm.orgoup.comrug.nl
Transcriptional Regulation and Gene Expression
Operon Structure and Control
The genes involved in this compound production are organized into operons, which are units of coordinately transcribed genes. nih.govresearchgate.net In many cases, the this compound gene cluster is organized into at least two separate operons. researchgate.net
One operon typically consists of the structural gene lcnA and the immunity gene lciA. asm.orgresearchgate.net These two genes are transcribed together as a single mRNA molecule. unl.ptnih.gov A second operon, located upstream, contains the secretion genes lcnC and lcnD. oup.comrug.nlresearchgate.net This organization allows for the coordinated expression of the bacteriocin and its immunity protein, as well as the machinery required for its export. The expression from these operons is controlled by promoter regions located upstream of the first gene in each operon. asm.orgresearchgate.net Putative rho-independent transcriptional termination signals are also found downstream of the operons. nih.govasm.org
Growth Phase-Dependent Expression
The synthesis of lactococcins is often linked to the growth phase of the producing bacterium. In a study on lactococcin 972, a related bacteriocin, expression was shown to be growth phase-dependent. nih.govunl.ptmicrobiologyresearch.org Researchers observed two distinct transcripts originating from the bacteriocin-encoding gene region. One transcript encompasses the entire operon and is synthesized during the exponential growth phase. nih.govmicrobiologyresearch.org A second transcript, corresponding only to the bacteriocin structural gene, reaches its maximum level during the exponential phase but continues to be present in cells during the late-stationary phase. nih.govunl.ptmicrobiologyresearch.org This suggests a regulatory mechanism that modulates the production of the bacteriocin and its associated immunity protein throughout the bacterial life cycle. Furthermore, the synthesis of some bacteriocins is regulated by cell density through a process involving peptide pheromones and two-component signal transduction systems. unl.ptscispace.com
Heterologous Expression and Genetic Manipulation
The genetic determinants for this compound production have been successfully transferred and expressed in alternative host organisms. This heterologous expression is a key strategy for studying bacteriocin function, improving production yields, and engineering strains with novel antimicrobial properties. oup.com
Several strategies have been employed to achieve the production of this compound in hosts other than its native producer. A primary method involves cloning the this compound structural gene (lcnA) and its associated immunity gene (lciA) into a shuttle vector. asm.orgresearchgate.net This recombinant plasmid can then be introduced into a suitable heterologous host, such as different strains of Lactococcus lactis. researchgate.netnih.gov For instance, the lcnA and lciA genes from L. lactis subsp. diacetylactis WM4 were cloned into the shuttle vector pTG262 to generate the plasmid pFI2058, which was then introduced into L. lactis IL1403. asm.org
Attempts have also been made to express this compound in more distantly related bacteria. The lcnA gene was cloned and transferred into Escherichia coli, but this did not result in a this compound-positive phenotype. researchgate.netnih.gov A more successful approach involved expressing the entire this compound operon in Pediococcus acidilactici. oup.com
Conversely, the secretory machinery of the this compound system has been adapted to produce other bacteriocins. In one notable example, a hybrid gene was constructed by fusing the sequence for the this compound leader peptide to the sequence encoding the mature pediocin PA-1. asm.orgnih.gov This construct, placed under the control of the lcnA promoter, was introduced into L. lactis IL1403, which naturally possesses the necessary translocation machinery (encoded by lcnC and lcnD homologues) for lactococcin secretion. asm.orgnih.gov
The introduction of this compound genes into new hosts has varying effects on their phenotype and the activity of the produced bacteriocin. When a recombinant plasmid carrying the lcnA gene was introduced into various lactococcal strains, the transformed strains universally acquired resistance (immunity) to externally applied this compound. researchgate.netnih.gov However, production of the bacteriocin itself was not guaranteed. While most transformed lactococcal strains did not produce detectable amounts of this compound, the strain L. lactis subsp. lactis IL1403 was an exception, producing small quantities of the active bacteriocin. researchgate.netnih.gov
In the case of Pediococcus acidilactici, the heterologous expression of the this compound operon was highly successful. The recombinant Pediococcus clones were able to produce and secrete active this compound, demonstrating that the machinery of this host could recognize and process the lactococcal bacteriocin genes. oup.com
The strategy of using the this compound system to produce pediocin PA-1 in L. lactis also yielded positive results. The engineered L. lactis strains successfully secreted active pediocin PA-1. asm.org The antimicrobial activity of the heterologously produced pediocin PA-1 was approximately 25% of that observed from the parent pediocin-producing strain, P. acidilactici 347. asm.org The identity of the produced bacteriocin was confirmed as pediocin PA-1 through immunoassays and amino-terminal sequencing. asm.org This demonstrated the flexibility of the this compound translocation apparatus. nih.gov
Table 1: Summary of Heterologous Expression Studies of this compound
| Gene(s) Transferred | Original Host | Heterologous Host | Strategy | Impact on Phenotype and Activity |
| lcnA, lciA | L. lactis subsp. cremoris LMG 2130 | L. lactis subsp. lactis IL1403 | Plasmid-based cloning | Host became resistant to this compound and produced small amounts of active bacteriocin. researchgate.netnih.gov |
| lcnA | L. lactis subsp. cremoris LMG 2130 | Other Lactococcus lactis strains | Plasmid-based cloning | Hosts became resistant to this compound but did not produce detectable amounts of the bacteriocin. researchgate.netnih.gov |
| lcnA | L. lactis subsp. cremoris LMG 2130 | Escherichia coli | Plasmid-based cloning | No this compound production or related phenotype was observed. researchgate.netnih.gov |
| This compound operon | Lactococcus lactis | Pediococcus acidilactici | Plasmid-based cloning of the operon | Host produced and secreted both its native pediocin PA-1 and active this compound. oup.com |
| lcnA promoter and leader sequence fused to mature pedA (pediocin PA-1) | L. lactis / P. acidilactici | L. lactis IL1403 | Gene fusion and plasmid-based cloning | Host secreted active pediocin PA-1 with an activity of ~25% of the native producer. asm.org |
Biosynthesis and Post Translational Processing
Precursor Peptide Synthesis
The initial step in the formation of lactococcin A is the synthesis of an inactive precursor peptide within the bacterial cell. This process is directed by the structural gene lcnA. researchgate.netnih.gov
N-Terminal Leader Sequence
All bacteriocins are initially synthesized with an N-terminal leader sequence. researchgate.net this compound is synthesized as a 75-amino-acid precursor polypeptide, which includes a 21-amino-acid N-terminal leader peptide. researchgate.netasm.orgasm.org This leader sequence is characterized as a "double-glycine-type" leader, featuring two conserved glycine (B1666218) residues at positions -1 and -2 relative to the cleavage site. scispace.comnih.govmdpi.com
The primary functions of this leader peptide are to:
Maintain the bacteriocin (B1578144) in an inactive state within the producer cell, thereby preventing self-toxicity. researchgate.net
Serve as a recognition signal, guiding the precursor peptide to its specific processing and secretion machinery. nih.govmdpi.com
Ribosomal Synthesis
This compound is synthesized on the ribosome, a process common to all protein-based bacteriocins. researchgate.netresearchgate.netcsic.es The genetic information encoded in the lcnA gene is transcribed into messenger RNA (mRNA), which is then translated by ribosomes into the 75-amino-acid pre-lactococcin A polypeptide. researchgate.netasm.org This precursor molecule consists of the N-terminal leader sequence and the C-terminal propeptide, which will become the mature, active bacteriocin after processing. nih.gov
Dedicated Transport and Maturation System
The maturation and secretion of this compound are not handled by the general cellular export pathways but by a dedicated system encoded by genes located in the same gene cluster as lcnA. asm.orgpnas.org This system ensures the correct processing and translocation of the bacteriocin across the cell membrane.
Role of ABC Transporter (LcnC and LcnD)
The transport and maturation of this compound depend on a dedicated ATP-binding cassette (ABC) transporter system composed of two main protein components: LcnC and LcnD. asm.orgnih.govpnas.orgrug.nl The genes encoding these proteins, lcnC and lcnD, are typically found in an operon upstream of the bacteriocin structural gene. asm.orgrug.nloup.com
LcnC : This protein is the core ABC transporter. asm.orgnih.govasm.org It is an integral membrane protein containing a conserved C-terminal ATP-binding domain, which hydrolyzes ATP to provide the energy for translocation, and multiple N-terminal hydrophobic segments that form a channel through the membrane. asm.orgomu.edu.tr
LcnD : This protein functions as an accessory protein essential for the secretion process. asm.orgnih.govasm.org LcnD is a bitopic membrane protein, meaning it has a single transmembrane domain near its N-terminus, a short cytoplasmic N-terminal section, and a large C-terminal domain located on the extracellular side of the membrane. scispace.comoup.comoup.com Research has also identified a smaller, cytoplasmically located protein called LcnD*, which is translated from the same mRNA as LcnD from an internal start codon and may function as a molecular chaperone. rug.nloup.com
| Gene | Protein | Function | Reference |
|---|---|---|---|
| lcnA | Pre-Lactococcin A | Inactive precursor peptide | researchgate.netpnas.org |
| lcnC | LcnC | ABC transporter; responsible for proteolytic cleavage and translocation | asm.orgnih.govpnas.orgomu.edu.tr |
| lcnD | LcnD | Accessory protein essential for secretion | asm.orgnih.govscispace.comomu.edu.tr |
| lciA | LciA | Immunity protein; protects the producer cell | researchgate.netpnas.org |
Proteolytic Cleavage of Leader Peptide
A crucial step in the maturation of this compound is the proteolytic removal of the 21-amino-acid leader peptide. nih.govpnas.org This cleavage event transforms the inactive precursor into the active 54-amino-acid bacteriocin. researchgate.net The processing occurs specifically at the double-glycine motif within the leader sequence. scispace.commdpi.comnih.gov The ABC transporter, LcnC, possesses the peptidase activity required to catalyze this cleavage, linking the processing and export functions within a single protein complex. scispace.comnih.govpnas.org
| Peptide | Number of Amino Acids | Key Features | Reference |
|---|---|---|---|
| Precursor Peptide | 75 | Contains a 21-residue N-terminal leader with a double-glycine motif | researchgate.netasm.org |
| Mature Peptide | 54 | Biologically active bacteriocin | researchgate.net |
Secretion Pathways
The secretion of this compound is a Sec-independent process, meaning it does not utilize the general secretory (Sec) pathway that translocates many other proteins across the bacterial membrane. rug.nloup.com Instead, it relies entirely on its dedicated Type I secretion system, comprised of the LcnC/LcnD ABC transporter complex. rug.nlnih.gov The double-glycine leader peptide specifically directs the pre-bacteriocin to this transport machinery, ensuring its efficient and controlled export from the cell concomitant with its activation. nih.gov This is in contrast to other bacteriocins, such as lactococcin 972, which are secreted via the Sec-dependent pathway. omu.edu.trnih.gov
Structural Biology of Lactococcin a and Associated Proteins
Three-Dimensional Structure of the Immunity Protein LciA
The producing bacterium protects itself from its own Lactococcin A through a dedicated immunity protein, LciA. asm.org The three-dimensional structure of LciA has been determined, providing critical insights into its protective mechanism. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
The solution structure of the this compound immunity protein (LciA) was determined using nuclear magnetic resonance (NMR) spectroscopy. acs.org These studies involved the use of isotopically labeled protein to gather distance and torsion angle restraints, which are essential for calculating the 3D structure. researchgate.net The resulting structural data have been deposited in the Protein Data Bank (PDB) under the accession code 5LFI and the Biomagnetic Resonance Data Bank (BMRB) with entry number 34018. researchgate.net
Four-Helix Bundle Fold Architecture
NMR studies revealed that LciA adopts a four-helix bundle fold, a common structural motif found in many proteins. acs.orgcathdb.info This architecture is characterized by four α-helices packed together, creating a stable, compact structure. cathdb.info In LciA, the helices are arranged in an antiparallel up-and-down topology. researchgate.net Despite low sequence similarity, this fold is also shared by immunity proteins for pediocin-like bacteriocins, suggesting a conserved structural solution for immunity. acs.org However, there are notable differences; for instance, the C-terminal helix in LciA is significantly shorter than in its pediocin-like counterparts. acs.org
The specific helical regions in LciA have been identified as:
α1: Residues E7 to E21
α2: Residues Q26 to N41
α3: Residues L44 to N62
α4: Residues S70 to F75 researchgate.net
Functional Significance of LciA Structural Domains (e.g., C-terminal tail)
The structure of LciA is intrinsically linked to its function of protecting the cell. LciA provides immunity by recognizing and binding to the complex formed by this compound and the Man-PTS receptor on the cell membrane, which in turn blocks membrane leakage. acs.org
A key feature of LciA is its flexible C-terminal tail. acs.org Mutational analyses, where 6 or 10 residues were removed from the C-terminus, resulted in a reduced level of protection, highlighting the critical role of this unstructured tail for the protein's function. acs.org It is proposed that after the four-helix bundle of LciA recognizes the bacteriocin-receptor complex, the flexible C-terminal tail extends into the pore formed by this compound. asm.org This action effectively blocks the channel, preventing the leakage of ions and ensuring the survival of the producing cell. asm.org Interestingly, this C-terminal tail is thought to fold into a fifth helix upon insertion into the pore. asm.org
Structural Insights into this compound-Receptor-Immunity Complex
The bactericidal action of the class IId bacteriocin (B1578144) this compound (LcnA) is initiated by its binding to the mannose phosphotransferase system (man-PTS) on target cells, leading to membrane leakage. asm.org The producing bacterium protects itself through a cognate immunity protein, LciA, which recognizes and binds to the LcnA-receptor complex to inhibit pore formation. asm.org Elucidating the three-dimensional structure of this ternary complex is crucial for understanding the molecular mechanisms of both toxicity and immunity.
Cryo-Electron Microscopy (Cryo-EM) Studies
Recent advancements in structural biology, particularly single-particle cryo-electron microscopy (cryo-EM), have enabled the high-resolution visualization of the complete LcnA-LciA-man-PTS ternary complex. nih.gov In a key study, the structure of the complex formed by LcnA, its immunity protein LciA, and the man-PTS from Lactococcus lactis (ll-man-PTS) was determined. asm.orgnih.gov
The cryo-EM structure revealed that three man-PTS units form a trimer. nih.govresearchgate.net However, the bacteriocin LcnA and its immunity protein LciA bind to only one of the three man-PTS protomers. researchgate.netresearchgate.net The man-PTS protomer itself is organized into two distinct domains: the Vmotif domain and the Core domain. nih.govresearchgate.net This structural determination provides a detailed snapshot of the assembled machinery, offering a foundation for understanding its function. asm.org
Table 1: Cryo-EM Data for the LcnA-LciA-ll-man-PTS Complex This table summarizes key parameters from the cryo-electron microscopy study that resolved the structure of the ternary complex.
| Parameter | Value | Source |
| Method | Single-particle cryo-EM | nih.gov |
| Complex Components | This compound (LcnA), LciA, L. lactis man-PTS (ll-man-PTS) | asm.org |
| Total Particles Selected | 1,529,899 | nih.gov |
| Final Resolution | 2.98 Å | nih.gov |
| PDB ID | 8HFS | researchgate.net |
| EMDB ID | EMD-34726 |
Molecular Interfaces and Interactions within the Ternary Complex
The high-resolution cryo-EM map of the LcnA-LciA-ll-man-PTS complex provides a detailed view of the molecular contacts that define its assembly and function. asm.org The interactions differ significantly from those observed in the well-studied class IIa (pediocin-like) bacteriocins, despite using the same man-PTS receptor. asm.orgnih.gov
LcnA interacts with the receptor via its N-terminal region, which forms a β-sheet. asm.org This region recognizes a binding site on the extracellular side of the man-PTS. asm.org Notably, an external loop on the IIC component of the L. lactis man-PTS prevents LcnA from binding to the same site used by pediocin-like bacteriocins. asm.org Following this initial recognition, the hydrophobic C-terminal helix of LcnA penetrates the cell membrane. asm.orgresearchgate.net This insertion induces a conformational change in the receptor, creating a crevice between the Core and Vmotif domains of the man-PTS. nih.gov
This bacteriocin-induced conformational change is the key to the immunity mechanism. nih.govnih.gov The altered receptor conformation exposes a binding site on the cytoplasmic side, which is then recognized by the LciA immunity protein. nih.govasm.org The N-terminus of LciA, which folds into a four-helix bundle, docks onto the cytoplasmic cleft formed within the man-PTS. asm.orgrcsb.org Specifically, the angle between helices H3 and H4 of LciA is perfectly suited to match the inner surface of the crevice created by the embedded LcnA. asm.org The final step in the immunity mechanism involves the flexible C-terminal tail of LciA. asm.org This unstructured region inserts into the transmembrane pore from the cytoplasmic side, effectively blocking ion leakage and protecting the cell. asm.orgrcsb.org Research has shown that removing even a few residues from this C-terminal tail significantly reduces the protective function of LciA. rcsb.org
Table 2: Key Molecular Interactions in the Ternary Complex This table outlines the primary components of the complex and describes their specific roles and interactions based on structural data.
| Interacting Component | Structural Feature/Region | Role in Complex | Source |
| This compound (LcnA) | N-terminal β-sheet | Recognizes and binds to the extracellular surface of the man-PTS Core domain. | asm.orgresearchgate.net |
| C-terminal hydrophobic helix | Penetrates the membrane, inducing a crevice between the man-PTS Core and Vmotif domains. | asm.orgresearchgate.net | |
| Man-PTS Receptor (ll-man-PTS) | Extracellular loop on IIC | Sterically hinders LcnA from binding to the pediocin-like bacteriocin site. | asm.org |
| Cytoplasmic Core & Vmotif domains | Form a crevice upon LcnA binding, creating a binding site for the LciA immunity protein. | asm.orgnih.gov | |
| Immunity Protein (LciA) | N-terminal four-helix bundle (H3-H4) | Docks into the cytoplasmic crevice of the man-PTS induced by LcnA. | asm.orgrcsb.org |
| Flexible C-terminal tail | Inserts into and blocks the transmembrane pore from the cytoplasm. | asm.orgrcsb.org |
Mechanism of Action and Cellular Target Recognition
Target Cell Specificity
Lactococcin A exhibits a defined specificity towards its target cells, which is a characteristic feature influencing its ecological role and potential applications. researchgate.netmicrobiologyresearch.org
Narrow Inhibition Spectrum
A key characteristic of this compound is its narrow antibacterial activity spectrum. asm.orgresearchgate.netmicrobiologyresearch.org It primarily inhibits the growth of strains within the same genus, Lactococcus. asm.orgresearchgate.netmicrobiologyresearch.org This contrasts with some other bacteriocins that may have a broader range of activity against diverse bacterial genera. asm.orgresearchgate.net
Specific Activity against Lactococcus Strains
Research has consistently shown that this compound is specifically active against Lactococcus strains. asm.orgresearchgate.netasm.org Studies testing its activity against a variety of bacteria have demonstrated inhibition predominantly within this genus. researchgate.netasm.org For instance, experiments with membrane vesicles from Clostridium acetobutylicum, Bacillus subtilis, and Escherichia coli showed no effect from this compound, highlighting its specificity for lactococci. asm.org Of over 120 L. lactis strains tested in one study, only one was found to be resistant to this compound. researchgate.net
Identification of the Mannose Phosphotransferase System (Man-PTS) as Receptor
For a significant period, the specific membrane receptor for this compound remained elusive despite evidence suggesting its requirement for sensitivity. pnas.orgscispace.com However, genetic and biochemical studies later identified the mannose phosphotransferase system (Man-PTS) as the target and receptor for this compound. asm.orgpnas.orgnih.gov
Involvement of Man-PTS Components IIC and IID
The Man-PTS is a complex sugar transport system. For this compound, the membrane-bound components IIC and IID of the Man-PTS have been identified as the crucial elements involved in receptor function. asm.orgpnas.orgnih.gov These two proteins together form a membrane-located complex that serves as the receptor. nih.gov The cytoplasmic component of the Man-PTS, IIAB, has been shown not to be required for sensitivity to this compound or for complex formation with the immunity protein. pnas.orgnih.gov
Genetic and Biochemical Evidence for Receptor Role
Multiple lines of evidence support the role of Man-PTS components IIC and IID as the receptor for this compound. Genetic studies involving the deletion or mutation of the genes encoding these components have demonstrated a loss of sensitivity to this compound. pnas.orgnih.gov For example, spontaneous mutants of L. lactis resistant to this compound were found to have mutations predominantly in the genes encoding the IIC and IID proteins. asm.orgrug.nl
Biochemical evidence, including protein-protein interaction analyses, has further confirmed the interaction between this compound and the Man-PTS components IIC and IID. pnas.orgnih.gov Heterologous expression of the lactococcal Man-PTS operon in Lactobacillus sakei, a strain normally insensitive to this compound, rendered it susceptible, providing strong evidence for the Man-PTS as the functional receptor. pnas.orgnih.gov Studies have also shown that the presence of the membrane-located components IIC and IID alone is sufficient for sensitivity to this compound and for the formation of a complex with the immunity protein LciA. pnas.orgnih.gov
Here is a summary of experimental findings supporting the Man-PTS as the receptor:
| Experiment Type | Method/Observation | Key Finding | Citation |
| Genetic Analysis | Isolation of this compound-resistant mutants | Mutations found primarily in genes encoding Man-PTS components IIC and IID. | asm.orgrug.nl |
| Genetic Analysis | Deletion of Man-PTS operon | Loss of sensitivity to this compound. | pnas.orgnih.gov |
| Heterologous Expression | Expression of lactococcal Man-PTS in insensitive Lactobacillus sakei | Rendered L. sakei sensitive to this compound. | pnas.orgnih.gov |
| Biochemical Analysis | Protein-protein interaction studies (e.g., using immunity protein as bait) | Demonstrated complex formation between this compound, immunity protein, and Man-PTS components IIC/IID. | pnas.orgnih.gov |
| Genetic Analysis | Expression of ptnC and ptnD genes (encoding IIC and IID) in L. sakei | Sufficient to confer sensitivity to this compound. | pnas.org |
Molecular Interactions with the Man-PTS Receptor
The interaction between this compound and the Man-PTS receptor is a complex process that leads to membrane permeabilization. Structural studies, including cryo-electron microscopy (cryo-EM) analyses, have provided insights into these molecular interactions. asm.orgasm.orgnih.govresearchgate.netnih.gov
This compound binds specifically to the Man-PTS on the target cell membrane. asm.orgnih.govnih.gov While both this compound (a class IId bacteriocin) and pediocin-like bacteriocins (class IIa) target the Man-PTS, they appear to interact with slightly different regions of the receptor, contributing to their distinct target specificities. asm.orgasm.orgnih.govresearchgate.netacs.org Specifically, an external loop on the membrane-located component IIC of the Lactococcus lactis Man-PTS has been found to prevent the specific binding of the N-terminal region of this compound to the site recognized by pediocin-like bacteriocins. asm.orgresearchgate.netnih.gov
Instead, the N-terminal β-sheet region of this compound recognizes an adjacent site on the extracellular side of the Man-PTS, while the C-terminal hydrophobic helix of this compound penetrates into the membrane. asm.orgresearchgate.netnih.gov The binding of this compound is thought to induce a conformational change in the Man-PTS, effectively "cracking" it like a wedge and leading to the formation of a pore in the membrane. nih.gov This pore allows for the leakage of intracellular contents, resulting in cell death. asm.orgnih.gov
Structural studies of the ternary complex formed by this compound, its immunity protein LciA, and the Lactococcus lactis Man-PTS have further illuminated these interactions. asm.orgnih.govresearchgate.netnih.gov The immunity protein LciA binds to the bacteriocin-receptor complex, preventing membrane leakage and conferring immunity to the producer cell. asm.orgpnas.orgnih.govnih.govnih.govresearchgate.net The cytoplasmic cleft formed within the Man-PTS Core and Vmotif domains upon this compound insertion is accommodated by the immunity protein. asm.orgnih.gov
Here is a summary of the molecular interactions:
| Interacting Components | Site of Interaction | Outcome | Citation |
| This compound N-terminal region | Adjacent site on the extracellular side of Man-PTS | Recognition and binding to the receptor. | asm.orgresearchgate.netnih.gov |
| This compound C-terminal helix | Penetrates into the target cell membrane | Contributes to membrane insertion and pore formation. | asm.orgresearchgate.netnih.gov |
| This compound and Man-PTS | Interaction with IIC and IID components | Induces conformational change, "cracking" the Man-PTS and forming a pore. | asm.orgpnas.orgnih.govnih.gov |
| External loop of Man-PTS IIC | Prevents binding of this compound N-terminus to pediocin-like binding site | Contributes to the narrow target specificity of this compound. | asm.orgasm.orgresearchgate.netnih.gov |
| This compound, LciA, and Man-PTS | Formation of a ternary complex | Immunity protein blocks membrane leakage and protects the producer cell. | asm.orgpnas.orgnih.govnih.govnih.govresearchgate.net |
Binding Sites on Man-PTS Components
This compound specifically targets the membrane-located components IIC and IID of the Man-PTS. asm.orgpnas.org Genetic and biochemical studies have demonstrated that the presence of ptnC and ptnD, encoding the IIC and IID proteins respectively, is sufficient for sensitivity to this compound and for the formation of a complex with the immunity protein LciA. pnas.org The cytoplasmic component IIAB is not required for sensitivity or complex formation. pnas.org
Structural studies, including cryo-electron microscopy (cryo-EM) analyses of the Man-PTS in complex with this compound, have provided insights into the binding interface. asm.orgasm.orgnih.gov The N-terminal β-sheet region of this compound recognizes a specific site on the extracellular side of the L. lactis Man-PTS (ll-man-PTS). asm.orgnih.gov This binding site is distinct from the site recognized by class IIa bacteriocins like pediocin PA-1, due to the presence of an external loop on the IIC component of ll-man-PTS that prevents this compound's N-terminus from binding to the class IIa site. asm.orgnih.gov The C-terminal hydrophobic helix of this compound then penetrates into the membrane. asm.orgnih.gov
Conformational Changes Induced by this compound Binding
Upon binding to the Man-PTS, this compound is thought to induce conformational changes in the transporter. asm.orgacs.org Cryo-EM studies suggest that this compound inserts itself between the Core and Vmotif domains of the Man-PTS. asm.org This insertion is proposed to "crack" the Man-PTS, acting like a wedge that leads to pore formation. nih.gov The binding of this compound to the Man-PTS results in the opening of the interface between the Core and Vmotif domains. nih.gov
Membrane Permeabilization and Pore Formation
A key consequence of this compound binding to the Man-PTS is the permeabilization of the cytoplasmic membrane and the formation of pores. asm.orgnih.govscispace.com This disruption of membrane integrity is the primary mechanism by which this compound exerts its antibacterial effect. asm.orgnih.govpnas.org
Disruption of Cytoplasmic Membrane Integrity
This compound increases the permeability of the cytoplasmic membrane of sensitive L. lactis cells. nih.govasm.org This effect is specific to lactococci and is not observed in membrane vesicles from other bacterial species or in liposomes derived from lactococcal phospholipids, indicating the requirement for a protein receptor like the Man-PTS. nih.govasm.org The disruption of membrane integrity leads to the leakage of intracellular contents. scispace.compnas.org
Dissipation of Membrane Potential and Solute Leakage
The pore formation induced by this compound results in the rapid dissipation of the membrane potential in energized sensitive cells. asm.orgnih.govscispace.com This dissipation is a critical step in the killing mechanism. asm.orgnih.govscispace.com Furthermore, this compound treatment causes the leakage of intracellular solutes, including ions and amino acids. asm.orgnih.govscispace.com Studies have shown efflux of preaccumulated amino acids like glutamate (B1630785) and α-aminoisobutyric acid from sensitive cells upon exposure to this compound. nih.govasm.org The size of the pores formed by this compound may influence the types of molecules that can leak out, with smaller pores potentially allowing leakage of protons and small ions, while larger pores permit the passage of amino acids. scispace.com
Proton-Motive-Force (pmf)-Independent Action
This compound is able to permeabilize the cytoplasmic membrane and cause solute leakage in a proton-motive-force (pmf)-independent manner. pnas.org This means that its ability to form pores and disrupt membrane function does not rely on the presence or magnitude of the electrochemical gradient across the membrane. nih.govpnas.orgasm.org Studies using membrane vesicles have shown that this compound inhibits amino acid uptake and causes counterflow even in the absence of a proton motive force. nih.govasm.org
Mechanisms of Self Protection and Immunity
Role of the Immunity Protein LciA
LciA is the cognate immunity protein for lactococcin A, providing self-protection to the producing Lactococcus lactis cells. nih.govpnas.org
Prevention of Autotoxicity in Producer Cells
The primary role of LciA is to prevent autotoxicity, which is the self-killing effect of this compound on the producer cell. nih.gov By interacting with the bacteriocin (B1578144) and its receptor, LciA effectively blocks the pore formation or membrane leakage induced by this compound, thereby safeguarding the producer cell's membrane integrity. nih.govpnas.org
Interaction with this compound and/or Man-PTS
LciA confers immunity by recognizing and binding to a complex formed between this compound and its membrane receptor, the mannose phosphotransferase system (Man-PTS). nih.govpnas.org This interaction is key to neutralizing the bacteriocin's effect. nih.govpnas.org Studies have shown that LciA forms a strong complex with the receptor proteins (specifically the IIC and IID components of Man-PTS) and the bacteriocin itself. pnas.org This complex formation appears to be an "on-off" type mechanism, occurring only in the presence of the bacteriocin. pnas.org
Molecular Basis of LciA-Mediated Immunity
The molecular mechanism of LciA-mediated immunity involves the formation of a specific protein complex and is illuminated by structural studies. nih.gov
Formation of Bacteriocin-Receptor-Immunity Protein Complex
LciA functions by binding to the ternary complex formed by this compound and the Man-PTS receptor on the cell membrane. nih.govpnas.org This binding event is critical for inhibiting the membrane permeabilization activity of this compound. nih.govpnas.org The cytoplasmic components of the Man-PTS, such as IIAB, are not required for this complex formation or for biological sensitivity to this compound. pnas.org
Structural Insights into Immunity Protein Function
Structural studies, including the determination of the ternary complex structure of LcnA, LciA, and the Lactococcus lactis Man-PTS (ll-Man-PTS), have provided detailed insights into how LciA functions. nih.govnih.gov The LciA protein folds into a four-helix bundle structure and has a flexible C-terminal tail. acs.orgrcsb.org The N-terminal helices (H3 and H4) of LciA adopt an angle that matches a cytoplasmic cleft formed within the Man-PTS Core and Vmotif domains upon LcnA insertion from the periplasmic side. nih.govnih.gov The flexible C-terminal end of LciA then extends into the pore created by this compound, effectively blocking membrane leakage. nih.govrcsb.orgrcsb.org Truncation studies have indicated that this flexible C-terminal tail is important for the functionality of LciA. acs.orgrcsb.org
Data from structural analysis of the ternary complex (PDB: 8HFS) highlights the specific interactions:
| Component | Interacting Region(s) | Role in Complex Formation/Immunity | Source |
| This compound | N-terminal β-sheet, C-terminal helix | Binds to ll-Man-PTS, penetrates membrane, induces cytoplasmic cleft | nih.govnih.gov |
| ll-Man-PTS | Extracellular loop (IIC), Core, Vmotif | Receptor for LcnA, forms cytoplasmic cleft upon LcnA insertion | nih.govnih.gov |
| LciA | N-terminal helices (H3, H4), C-terminal tail | Recognizes cytoplasmic cleft, blocks membrane pore | nih.govnih.gov |
Bacterial Resistance Mechanisms to Lactococcin a
Spontaneous Mutants Exhibiting Resistance
Sensitive strains of Lactococcus lactis can readily give rise to spontaneous resistant mutants upon exposure to lactococcin A. nih.govasm.org Studies have isolated spontaneous this compound-resistant mutants of L. lactis strain IL1403. researchgate.netasm.orgnih.gov The frequency of obtaining such resistant mutants can vary depending on the bacteriocin (B1578144) concentration used for selection. For instance, frequencies around 1.5 × 10−5 were observed at lower this compound concentrations (25 BU ml−1), while higher concentrations (70 BU ml−1 and 220 BU ml−1) resulted in lower frequencies (approximately 5 × 10−7). nih.govasm.org These resistant phenotypes are typically stable and maintained even after numerous generations in the absence of the bacteriocin. nih.govasm.org
Genetic Basis of Resistance
The primary genetic basis for resistance to this compound involves alterations in the genes encoding components of the mannose phosphotransferase system (Man-PTS), which serves as the receptor for this compound on susceptible cells. nih.govpnas.orgasm.orgnih.govnih.gov The lactococcal Man-PTS is encoded by the ptnABCD operon, with the membrane-bound components IIC and IID being specifically involved in bacteriocin targeting. nih.govpnas.org
Mutations within Man-PTS Genes (ptnC, ptnD)
Genetic analyses of spontaneous this compound-resistant mutants have frequently identified mutations within the ptnC and ptnD genes, which encode the IIC and IID proteins of the Man-PTS, respectively. researchgate.netasm.orgnih.govresearchgate.net In one study, analysis of a dozen spontaneous resistant mutants of L. lactis IL1403 revealed that 11 of them harbored mutations in either ptnC or ptnD. nih.govresearchgate.net These mutations can include missense mutations, nonsense mutations, or frameshift mutations. researchgate.netnih.govresearchgate.net Missense mutations have been observed within the sugar transport domain of the Man-PTS proteins. researchgate.netasm.orgfao.org Some mutations can lead to severely truncated IIC proteins. nih.gov While mutations directly within the ptnABCD receptor genes were not detected in some earlier studies on this compound resistance, suggesting other mechanisms like downregulation of expression, more recent research has clearly demonstrated the role of direct mutations in conferring high levels of resistance. nih.govasm.orgnih.govresearchgate.net
Impact of Mutations on Man-PTS Function and Sugar Uptake
Mutations in ptnC and ptnD that confer resistance to this compound can impact the function of the Man-PTS. The Man-PTS is a key pathway for the uptake of sugars like mannose and glucose. nih.govpnas.org Missense mutations in the sugar-binding domain of Man-PTS have been shown to impede the uptake of mannose. researchgate.netasm.orgfao.org This suggests a link between the structural integrity and function of the Man-PTS as a sugar transporter and its role as a bacteriocin receptor. Resistant mutants exhibiting downregulation of Man-PTS expression have also shown reduced growth on glucose. nih.govasm.org Interestingly, some resistant mutants with downregulated Man-PTS expression displayed enhanced growth on alternative sugars like galactose, suggesting a metabolic shift. nih.govasm.org
Data on the impact of mutations on Man-PTS function and sugar uptake in this compound resistant mutants:
| Mutant Type | Genetic Alteration | Man-PTS Expression | Growth on Glucose | Growth on Galactose | Resistance Level (MIC increase) | Source |
| Spontaneous Resistant Mutants (Type 1) | Downregulation of ptnABCD expression | Downregulated | Reduced | Enhanced | 16 to 67 times | nih.govasm.org |
| Spontaneous Resistant Mutants (Type 2) | Normal ptnABCD expression | Normal | Wild-type-like | Wild-type-like | Not specified in detail | nih.govasm.org |
| Spontaneous Mutants with ptnC or ptnD mutations | Mutations in ptnC or ptnD | Not explicitly stated | Impeded mannose uptake researchgate.netasm.orgfao.org | Not specified | High resistance nih.gov | researchgate.netasm.orgnih.govresearchgate.netfao.org |
Cross-Resistance Profiles to Other Bacteriocins
Resistance to this compound can, in some cases, lead to cross-resistance to other bacteriocins that utilize the Man-PTS as a receptor. Studies have shown that L. lactis mutants resistant to this compound are also resistant to garvicin Q, a bacteriocin from Lactococcus garvieae that also targets the Man-PTS, despite having little sequence homology to this compound. researchgate.netasm.orgnih.govfao.org This suggests a shared resistance mechanism related to the modified Man-PTS receptor. While this compound and class IIa bacteriocins (like pediocin-like bacteriocins) both target Man-PTS components IIC and IID, they differ in their target specificity and potentially the precise mode of interaction with the receptor. nih.govpnas.orgmicrobiologyresearch.org this compound primarily targets the lactococcal Man-PTS, whereas class IIa bacteriocins can target Man-PTS from a wider range of genera. nih.govmicrobiologyresearch.org Cross-resistance between this compound and class IIa bacteriocins has been investigated, and the mechanisms of resistance to these different groups of Man-PTS-targeting bacteriocins can vary, including downregulation of Man-PTS expression. nih.govasm.orgnih.govmicrobiologyresearch.orgmicrobiologyresearch.org
Emergence and Evolution of Resistance in Target Populations
The emergence of this compound resistance in target populations is a consequence of spontaneous mutations occurring within the bacterial genome, particularly in genes related to the bacteriocin receptor (Man-PTS). nih.govasm.org These mutations, once they confer a selective advantage in the presence of this compound, can be selected for and become prevalent in the population. The stability of the resistant phenotype in the absence of bacteriocin suggests that the resistance mechanisms, such as mutations in ptnC and ptnD or downregulation of Man-PTS expression, are genetically stable. nih.govasm.org The impact of resistance on bacterial fitness, such as altered sugar uptake and potential metabolic shifts, can influence the persistence and evolution of resistant strains in different environments. nih.govasm.org The ongoing dissemination of antimicrobial resistance among bacteria highlights the importance of understanding the evolutionary dynamics of resistance to bacteriocins like this compound. researchgate.netcore.ac.uk
Advanced Research Methodologies in Lactococcin a Studies
Genetic Engineering and Mutagenesis Techniques
Genetic engineering and mutagenesis are fundamental tools in dissecting the function of lactococcin A and its associated proteins. Site-directed mutagenesis, for instance, has been employed to study the role of specific amino acid residues in the this compound immunity protein (LciA). Using methodologies like the QuikChange site-directed mutagenesis, researchers can introduce specific mutations into the lciA gene acs.org. The mutated plasmids are then verified by DNA sequencing acs.org.
Expression vectors are constructed to facilitate the production and analysis of LciA and its variants. The lciA gene can be amplified from genomic DNA and ligated into expression vectors like pMG36e, allowing for its expression in Lactococcus lactis strains acs.org. The effect of mutations on the immunity conferred by LciA can be quantified by comparing the minimum inhibitory concentration (MIC) values of this compound against strains expressing the mutated immunity protein versus those with the unmodified plasmid acs.org. Research has shown that truncated variants of LciA, where C-terminal residues were removed, resulted in a reduced degree of protection, indicating the importance of this region for functionality nih.govresearchgate.net.
Transposon mutagenesis has also been used to identify genes responsible for this compound production and immunity phenotypes asm.org. By infecting Escherichia coli strains carrying the this compound gene cluster with a transposon, researchers can disrupt genes and analyze the resulting phenotypes to understand the genetic basis of this compound system functionality asm.org.
Spontaneous mutations in target cells that confer resistance to this compound are also studied using genetic analysis. Sequencing of genes encoding components of the mannose phosphotransferase system (man-PTS), the target receptor for this compound, in resistant mutants has revealed missense mutations in the ptnC and ptnD genes, which encode the IIC and IID proteins of the man-PTS, respectively researchgate.netnih.gov. These mutations, often located in the sugar transport domain, can lead to significant resistance to this compound researchgate.netnih.gov.
Biophysical Characterization Methods
Biophysical methods are crucial for determining the three-dimensional structures of this compound and its interacting partners, as well as understanding their behavior in a membrane environment.
High-Resolution NMR Spectroscopy for Protein Structure
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the three-dimensional structure of proteins in solution. This method has been applied to determine the structure of the this compound immunity protein (LciA) acs.orgnih.govresearchgate.net. NMR studies have revealed that LciA forms a four-helix bundle structure with a flexible C-terminal tail acs.orgnih.govresearchgate.net. Despite low sequence similarity, this fold is shared with immunity proteins of pediocin-like bacteriocins acs.orgnih.govresearchgate.net. Differences in structure, such as the shorter C-terminal helix in LciA compared to pediocin-like immunity proteins, have been observed acs.orgnih.govresearchgate.net. NMR experiments, including three-dimensional NOESY-HSQC and C-NOESY-HSQC, are used to obtain the structural information necessary for calculations researchgate.net.
Cryo-EM for Macromolecular Complex Structures
Cryo-Electron Microscopy (Cryo-EM) is employed to determine the structures of large macromolecular complexes, such as the complex formed between this compound, its immunity protein, and the mannose phosphotransferase system (man-PTS) receptor in the membrane. Cryo-EM studies have provided insights into how this compound interacts with the man-PTS and how the immunity protein LciA blocks the pore formed by the bacteriocin (B1578144). nih.govasm.orgasm.orgresearchgate.net.
To facilitate cryo-EM analysis, this compound is often studied in complex with its receptor and immunity protein nih.govasm.orgasm.orgresearchgate.net. Researchers have coexpressed flag-tagged LciA and the L. lactis man-PTS (ll-man-PTS) in Escherichia coli and purified the complex for cryo-EM analysis nih.gov. Fusion proteins, such as mature this compound fused to Maltose-Binding Protein (MBP), have been used to obtain sufficient amounts of the complex for structural studies researchgate.netnih.govasm.orgresearchgate.net. Cryo-EM reconstructions of the ll-man-PTS in complex with this compound and LciA have yielded resolutions allowing for detailed structural analysis nih.govasm.org. These structures suggest that bacteriocins insert between the Core and Vmotif domains of the man-PTS to form pores, and immunity proteins insert into these pores from the cytosolic side researchgate.netasm.org.
Membrane Permeability Assays (e.g., Vesicle Studies, Solute Uptake)
Membrane permeability assays are used to directly measure the effect of this compound on the integrity and function of bacterial membranes. These assays often involve the use of bacterial cells, membrane vesicles, or artificial liposomes.
Studies using sensitive L. lactis cells and membrane vesicles have shown that purified this compound increases the permeability of the cytoplasmic membrane and dissipates the membrane potential nih.govasm.org. This compound inhibits the transport of amino acids driven by secondary and phosphate-bond mechanisms and causes efflux of preaccumulated amino acids in sensitive cells nih.govasm.org. In contrast, the accumulation of amino acids in immune cells is not affected by this compound nih.govasm.org.
Membrane vesicles prepared from sensitive strains show inhibition of proton motive force-driven leucine (B10760876) uptake and leucine counterflow in the presence of this compound, while vesicles from immune strains are unaffected nih.govasm.org. This indicates that this compound makes the membrane permeable to leucine regardless of the proton motive force and that the immunity factor is membrane-linked nih.govasm.org. The specificity of this compound towards lactococci, but not other bacteria like Clostridium acetobutylicum, Bacillus subtilis, or Escherichia coli, or even liposomes derived from L. lactis phospholipids, suggests a receptor-mediated action involving a protein associated with the cytoplasmic membrane nih.govasm.org.
Permeability studies using different solutes can provide further details on the nature of the pores formed by this compound. For instance, studies on other lactococcal bacteriocins like lactococcin B have shown that they form pores leading to efflux of ions and amino acids nih.gov. The use of liposomes and vesicles of varying lipid composition can help understand the role of specific membrane components in the interaction with this compound nih.govasm.orguio.no.
Protein-Protein Interaction Analysis
Understanding the interactions between this compound, its receptor (man-PTS), and the immunity protein (LciA) is crucial for elucidating the mechanism of action and immunity. Various methods are employed to analyze these protein-protein interactions.
Genetic studies and protein-protein interaction analyses have demonstrated that this compound utilizes the IIC and IID proteins of the man-PTS as a receptor on target cells pnas.org. The cognate immunity protein, LciA, is tightly associated with the bacteriocin-receptor complex in immune producer cells pnas.org.
Techniques such as affinity purification can be used to identify proteins that complex with the immunity protein. By genetically fusing an epitope tag, like a flag-tag, to LciA, researchers can purify the tagged immunity protein and identify interacting partners using techniques like mass spectrometry pnas.org. This approach has shown that LciA interacts with components of the man-PTS, namely IIAB, IIC, and IID pnas.org. This interaction was found to be dynamic and dependent on the presence of this compound pnas.org.
Chemical cross-linking analysis of membrane fractions from L. lactis cells expressing the this compound secretion machinery (LcnC and LcnD) has provided evidence for interactions between these proteins nih.govoup.com. These studies indicated that LcnD is present as a dimer and interacts with LcnD* (a smaller protein encoded by the same gene) and LcnC nih.govoup.com.
While some studies suggested little or no direct contact between this compound and its immunity protein in in vitro experiments, evidence from studies using antibodies against LciA suggests that LciA is associated with the cell membrane and can be detected on the outer surface of right-side-out vesicles from immune cells pnas.org.
Molecular Docking and Simulation Studies
Computational approaches, such as molecular docking and molecular dynamics simulations, are increasingly used to complement experimental data and provide insights into the interactions and dynamics of this compound and its complexes at an atomic level.
Molecular docking is used to predict the binding poses and affinities between this compound (or its immunity protein or receptor components) and potential interacting molecules. This method has been applied to study the interaction between this compound and Aflatoxin B1 (AFB1), suggesting that this compound might have the potential for aflatoxin degradation researchgate.netdergipark.org.tr. In these studies, the structure of this compound (e.g., PDB ID: 5LFI) is obtained from databases, and docking simulations are performed using software like AutoDock researchgate.netdergipark.org.tr. The binding energy values and interaction details are analyzed to assess the likelihood and nature of the interaction researchgate.netdergipark.org.tr.
Molecular dynamics simulations can provide information about the dynamic behavior and stability of protein structures and complexes over time. While direct molecular dynamics simulations specifically focused on this compound's pore formation in detail were not prominently found in the search results, molecular simulations, including protein-peptide docking and molecular dynamics simulations, have been used to explore the binding capacity of other bacteriocins against viral proteins, demonstrating the applicability of these methods to antimicrobial peptides tandfonline.comnih.govmdpi.com. These techniques can be used to refine docking poses, assess the stability of predicted complexes, and simulate the insertion of bacteriocins into lipid bilayers or their interaction with receptor proteins, providing a dynamic view that complements static structural data from NMR or Cryo-EM.
Biotechnological and Ecological Significance of Lactococcin a
Ecological Role in Microbial Competition and Niche Adaptation
Bacteriocins like lactococcin A are key determinants in the intricate dynamics of microbial competition and adaptation within specific ecological niches. ibb.waw.plresearchgate.net The production of this compound confers a distinct advantage to the producing strain of Lactococcus lactis, enabling it to effectively inhibit the growth of competing bacteria. ibb.waw.plresearchgate.net This antagonistic activity is particularly directed towards closely related species that often inhabit the same environments and vie for limited resources. ibb.waw.plresearchgate.net This competitive edge is a fundamental strategy for the survival and establishment of this compound-producing strains in diverse and complex microbial communities. ibb.waw.pl Research into lactococcins contributes to a deeper understanding of how closely related bacterial species compete and adapt within their natural habitats. researchgate.net Lactococcus lactis, the producer organism, is commonly isolated from various ecological sources, including plant materials and dairy products. asm.org Genomic studies suggest an evolutionary trajectory where L. lactis strains, originally associated with plants, adapted to the dairy environment, underscoring the importance of competitive factors like bacteriocin (B1578144) production in facilitating niche transitions. asm.org
Applications in Food Biopreservation
The inherent antimicrobial properties of this compound position it as a promising natural agent for applications in food biopreservation. mdpi.comresearchgate.net This approach leverages naturally occurring microorganisms or their metabolites to enhance the safety and extend the shelf life of food products, offering an alternative to synthetic preservatives. scispace.com
Control of Food Spoilage Microorganisms
This compound contributes to the control of microorganisms responsible for food spoilage. mdpi.comnih.gov As a bacteriocin produced by lactic acid bacteria (LAB), which are widely utilized as starter cultures in food fermentation, this compound is part of the arsenal (B13267) of antimicrobial compounds produced by these beneficial bacteria that suppress the growth of undesirable microbes. mdpi.comunl.ptsemanticscholar.org While this compound is primarily known for its inhibitory activity against other lactococci, this targeted activity can be significant in controlling specific spoilage bacteria within food matrices like dairy products where lactococcal populations are prominent. ibb.waw.plresearchgate.net
Inhibition of Foodborne Pathogens (e.g., Listeria species in food systems)
Although this compound is often characterized by a narrow inhibition spectrum, studies on related lactococcins, such as lactococcin BZ, have demonstrated inhibitory effects against foodborne pathogens, including Listeria innocua, a common surrogate for the pathogen Listeria monocytogenes. scispace.comnih.govnih.gov This suggests a potential for certain lactococcins, or this compound under specific conditions or in combination with other factors, to contribute to the control of Listeria species in food systems. Listeria monocytogenes represents a significant food safety concern, particularly in ready-to-eat meat and dairy products. mdpi.com Bacteriocins from LAB, especially those belonging to class IIa, are recognized for their anti-L. monocytogenes activity. mdpi.com this compound's mechanism involving interaction with the mannose phosphotransferase system (Man-PTS), a receptor also utilized by some Class IIa bacteriocins, hints at a potential, albeit possibly limited or context-dependent, activity against Listeria species which possess this system. mdpi.comasm.org Research on lactococcin BZ applied to fresh beef showed a notable reduction in Listeria innocua counts. scispace.comnih.govnih.gov For example, treatment with lactococcin BZ at a concentration of 1600 AU/mL led to a reduction in Listeria innocua cell numbers from 6.04 log CFU/g to below detectable levels within 6 days of storage in fresh beef. scispace.comnih.gov
| Lactococcin BZ Concentration (AU/mL) | Initial L. innocua Count (log CFU/g) | L. innocua Count on Day 6 (log CFU/g) | Reduction (log units) |
| 1600 | 6.04 | Undetectable | > 6.04 |
| Control | Increased during storage | - | - |
Note: Data derived from studies on Lactococcin BZ, a related lactococcin, illustrating potential antilisterial activity within the lactococcin group. scispace.comnih.gov
Strategies for Application in Food Systems (e.g., Starter Cultures, Direct Addition, Immobilization)
The application of bacteriocins like this compound in food biopreservation can be achieved through various strategies. These include the incorporation of bacteriocin-producing starter or protective cultures into food, the direct addition of purified or semi-purified bacteriocin, or the use of fermented products containing the bacteriocin as ingredients. frontiersin.orgmdpi.comnih.gov
Starter Cultures: Utilizing Lactococcus lactis strains that produce this compound as starter cultures in fermented foods allows for the production of the bacteriocin directly within the food matrix during fermentation. frontiersin.orgmdpi.com This in situ production can effectively control undesirable microbial populations and contribute to the safety and quality of the final product. unl.ptsemanticscholar.org
Direct Addition: Purified or semi-purified this compound can be added directly to food products as a preservative agent. frontiersin.orgmdpi.com This approach enables precise control over the bacteriocin concentration within the food system.
Immobilization: Immobilizing bacteriocins onto various matrices, such as food packaging materials, represents an advanced strategy to enhance their stability and ensure a sustained release of antimicrobial activity. nih.govelabp.orgresearchgate.net This method can improve the efficacy of bacteriocins in complex food environments and mitigate issues related to their diffusion and stability. nih.govelabp.org
Impact on Food Quality and Shelf Life
The application of bacteriocins, including lactococcins, in food biopreservation positively influences both food quality and shelf life. By inhibiting the proliferation of spoilage microorganisms and foodborne pathogens, bacteriocins contribute to extending the period during which food remains safe for consumption and maintains its desirable sensory characteristics. researchgate.netscispace.comnih.govnih.gov This can lead to a reduction in food waste and a decreased reliance on artificial preservatives, aligning with consumer preferences for natural food products. researchgate.netscispace.com While this compound's primary role is often described in terms of inhibiting competing lactococci, its use within a starter culture or in conjunction with other antimicrobial methods can indirectly enhance food quality by managing microbial populations that could negatively affect flavor, texture, and safety. Certain lactococcins, such as lactococcin ABM (comprising lactococcins A, B, and M), have been noted for their ability to induce lysis in target cells, which can potentially accelerate flavor development in fermented foods like cheese by releasing intracellular enzymes. researchgate.net
| Aspect | Impact |
| Shelf Life | Extended by inhibiting spoilage microorganisms and pathogens. scispace.comnih.gov |
| Safety | Enhanced by controlling foodborne pathogens. scispace.commdpi.com |
| Quality | Preservation of sensory properties (flavor, aroma, texture). researchgate.netnih.gov |
| Chemical Additives | Reduced reliance on synthetic preservatives. researchgate.netscispace.com |
This compound as a Model System for Antimicrobial Peptide Research
This compound has served as a valuable model system for investigating the structural characteristics, functional properties, and mechanisms of action of antimicrobial peptides, particularly those belonging to class II bacteriocins. asm.org It was among the first class II bacteriocins for which the complete genetic information was elucidated, expressed, and its mode of action studied in detail. ibb.waw.plasm.org Research on this compound has revealed its ability to permeabilize the membrane of sensitive bacterial cells, leading to the dissipation of the proton motive force and the leakage of essential intracellular components, ultimately causing cell death. ibb.waw.pl A key discovery in understanding its mechanism is its specific interaction with the mannose phosphotransferase system (Man-PTS) as a receptor on the surface of target cells. mdpi.comasm.orgresearchgate.net Advanced techniques, such as cryo-electron microscopy, have provided detailed structural insights into the interaction between this compound and the Man-PTS, suggesting that the bacteriocin forms pores by inserting itself between specific domains of the transporter protein. asm.org This detailed understanding of the molecular mechanism of this compound has significantly contributed to the broader knowledge base regarding how bacteriocins and other antimicrobial peptides interact with bacterial membranes and exert their inhibitory effects. mdpi.comasm.orgresearchgate.net
Insights into Class IId Bacteriocin Action and Immunity
The primary mode of action of this compound involves increasing the permeability of the cytoplasmic membrane of sensitive cells, leading to the dissipation of the membrane potential and leakage of essential intracellular components like ions and amino acids, ultimately causing cell death. nih.govpnas.orgasm.org This permeabilization occurs in a proton-motive-force-independent manner. pnas.org
A crucial aspect of this compound's action is its requirement for a specific membrane receptor on target cells. nih.govpnas.org Research has demonstrated that components of the mannose phosphotransferase system (man-PTS), specifically the membrane-located components IIC and IID, serve as the target receptor for this compound. nih.govasm.orgpnas.orgasm.org This is a shared characteristic with some other class II bacteriocins, including pediocin-like bacteriocins. asm.orgpnas.orgacs.org However, unlike pediocin-like bacteriocins which target a specific site recognized by their "pediocin box" motif, this compound, lacking this motif, recognizes an adjacent site on the extracellular side of the man-PTS IIC component, with its C-terminal hydrophobic helix inserting into the membrane. Cryo-electron microscopy studies suggest that this compound creates pores by inserting itself between specific domains (Core and Vmotif) of the man-PTS. asm.org
Producer cells are protected from the activity of their own bacteriocin by an immunity mechanism mediated by a cognate immunity protein, LciA. nih.govpnas.org LciA is a hydrophobic protein typically encoded within the same operon as lcnA. nih.govnih.gov The immunity protein confers protection by recognizing and binding to the complex formed between this compound and its man-PTS receptor on the producer cell membrane. pnas.orgacs.org This binding event blocks the membrane leakage induced by the bacteriocin. acs.org While the amino acid sequence of LciA differs significantly from immunity proteins of pediocin-like bacteriocins, they share a similar mechanism of self-protection by binding to the bacteriocin-receptor complex. acs.org Structural studies using nuclear magnetic resonance spectroscopy have shown that LciA forms a four-helix bundle structure with a flexible C-terminal tail, and this tail appears important for its function in blocking membrane leakage. asm.orgacs.org
Research findings on this compound resistance in L. lactis have provided further insights into its mechanism of action. Spontaneous mutants resistant to this compound often carry missense mutations in the ptnC and ptnD genes, which encode the IIC and IID components of the man-PTS, respectively. asm.org These mutations can lead to altered man-PTS components that are no longer effectively targeted by this compound. asm.org Downregulation of ptnABCD gene expression has also been observed in some resistant mutants, resulting in increased resistance. asm.org
Contribution to Rational Design of Novel Antimicrobials
Understanding the detailed mechanisms of action and immunity of bacteriocins like this compound is pivotal for the rational design of novel and more potent antimicrobial agents. pnas.orgscilit.com The specific targeting of the man-PTS by this compound highlights this sugar transport system as an attractive target for different antimicrobial agents. researchgate.net
The knowledge gained from studying this compound, particularly the structural basis of its interaction with the man-PTS receptor and its immunity protein, provides a foundation for designing modified bacteriocins with potentially altered target specificity or enhanced activity. asm.org Rational design approaches, based on the structure-function relationship of bacteriocins, can involve modifying existing bacteriocin sequences or creating synthetic variants. scilit.comtandfonline.com While this compound has a narrow spectrum, studying its specific targeting mechanism can inform the design of highly selective antimicrobial peptides. researchgate.net
The challenges in the application of natural bacteriocins, such as low production yield and limited activity spectrum, can potentially be addressed through rational design strategies aimed at increasing activity and stability. scilit.com Bioengineering approaches, including gene manipulation and chemical synthesis, offer possibilities to improve properties like specific activity, stability, and host range of bacteriocins. tandfonline.com
Potential Research Tools in Microbiology
This compound and its associated genetic elements serve as valuable research tools in microbiology, particularly for studying bacteriocin production, action, and immunity. The availability of the cloned genetic operon for this compound has facilitated detailed studies of its biosynthesis and regulation. asm.org
The specific interaction of this compound with the man-PTS provides a tool for investigating the structure and function of this important bacterial transport system. pnas.org Studies using this compound have helped to identify the specific components of the man-PTS (IIC and IID) that are essential for sensitivity. pnas.org Furthermore, the ability of this compound to permeabilize the membrane in a receptor-dependent manner makes it useful for studying membrane integrity and transport in sensitive bacteria.
The this compound immunity protein, LciA, is a tool for understanding mechanisms of self-protection in bacteriocin-producing bacteria. nih.govpnas.orgacs.org Studying the interaction between LciA, this compound, and the man-PTS receptor provides insights into how producer cells avoid the lethal effects of their own antimicrobial peptides. pnas.orgacs.org The genetic tract encoding this compound and its immunity protein can be used in transformation experiments to confer sensitivity or immunity to other bacterial strains, aiding in the study of bacteriocin genetics and host range. nih.gov
Research involving spontaneous mutants resistant to this compound has been instrumental in identifying genetic determinants involved in sensitivity and resistance mechanisms related to the man-PTS. asm.org These mutants serve as valuable resources for genetic and physiological studies of bacterial transport systems and resistance development.
While this compound itself has a narrow spectrum, the principles derived from studying its mode of action and immunity contribute to the broader understanding of class II bacteriocins, which can have applications in various fields, including food preservation and potentially human health. scilit.comresearchgate.net
Future Research Directions
Elucidation of Remaining Unresolved Aspects of Action and Immunity
Despite significant progress, nuances in the mode of action of lactococcin A and the precise workings of its immunity protein, LciA, are still not fully understood. This compound is known to target the mannose phosphotransferase system (man-PTS) in susceptible bacteria, leading to membrane permeabilization and cell death. pnas.orgmdpi.comasm.org The immunity protein, LciA, protects the producer cell by interacting with the this compound-receptor complex. pnas.orgacs.org
However, the exact stoichiometry of the this compound-receptor-LciA ternary complex and the dynamic interplay between these components require further investigation. For instance, it has been proposed that LciA prevents this compound from inserting into the membrane, even though the bacteriocin (B1578144) can still bind to its receptor. scispace.com The precise conformational changes that occur upon the binding of each component and how these changes ultimately prevent pore formation are areas ripe for further study. Additionally, the observation that LciA can be found in cytosolic, membrane, and membrane-associated fractions suggests a complex localization and interaction mechanism that is not fully resolved. scispace.com
High-Resolution Structural and Dynamic Studies of Complexes
High-resolution structural data is paramount to fully comprehending the molecular interactions of this compound. While the solution structure of the immunity protein LciA has been determined by NMR, revealing a four-helix bundle, and a cryo-EM structure of the ternary complex has been reported, there is still a need for more detailed structural information. asm.orgacs.org
Future research should focus on obtaining high-resolution crystal or cryo-EM structures of this compound in complex with the full man-PTS receptor. This would provide a detailed atomic-level view of the binding interface and the conformational changes induced in both the bacteriocin and the receptor. Furthermore, molecular dynamics simulations could offer valuable insights into the dynamic behavior of these complexes, simulating the process of membrane insertion and pore formation, as well as the inhibitory action of LciA. nih.govdntb.gov.uaucl.ac.uk Such studies could clarify how this compound, which lacks the conserved "pediocin box" typical of other man-PTS targeting bacteriocins, achieves its specificity. asm.orgresearchgate.net
Directed Engineering of this compound for Enhanced Specificity or Potency
The knowledge gained from structural and functional studies can be leveraged for the rational design and engineering of this compound. The goal of such protein engineering would be to create variants with enhanced properties, such as increased potency against target organisms or a broadened spectrum of activity.
Site-directed mutagenesis has already been employed to study the functional importance of specific residues in both this compound and its immunity protein, LciA. acs.orgnih.gov For example, truncating the C-terminal tail of LciA was shown to reduce its protective activity. Future efforts could involve creating chimeric bacteriocins by fusing domains of this compound with those of other bacteriocins to combine their desirable attributes. nih.govresearchgate.net Another approach could be to introduce modifications that increase the stability or solubility of this compound, making it more effective in various applications. The development of bacteriocins with engineered specificity could also be a promising strategy to combat antibiotic-resistant pathogens. frontiersin.org
Comprehensive Analysis of Resistance Evolution Mechanisms
The emergence of resistance is a significant challenge for any antimicrobial agent. While some mechanisms of resistance to this compound have been identified, a more comprehensive understanding is needed. Studies have shown that resistance can arise through the downregulation of man-PTS gene expression or through missense mutations in the sugar-binding domain of the man-PTS, which can impede bacteriocin binding. asm.orgnih.govnih.gov
Future research should focus on long-term evolution experiments to track the genetic and phenotypic changes that lead to resistance. sciencedaily.com This could involve exposing susceptible bacterial populations to increasing concentrations of this compound and analyzing the genomes of resistant mutants that emerge. asm.org Understanding the evolutionary trajectories of resistance can help in designing strategies to mitigate its development, such as using bacteriocins in combination therapies. It is also crucial to investigate whether cross-resistance to other bacteriocins or antibiotics occurs. nih.gov
Expansion of Non-Clinical Biotechnological Applications and Fundamental Biological Insights
Beyond its potential as a food preservative, this compound and its associated genetic elements hold promise for various biotechnological applications. The this compound secretion system, involving the LcnC and LcnD proteins, has been harnessed for the heterologous expression and secretion of other peptides, including different bacteriocins. nih.govnih.govoup.com Further optimization of this system could lead to more efficient production of a wide range of valuable proteins.
Furthermore, this compound can serve as a powerful tool for fundamental biological research. Its specific interaction with the man-PTS makes it a valuable probe for studying the structure, function, and regulation of this important sugar transport system. pnas.orgmdpi.com By studying the intricate interplay between this compound, its receptor, and the immunity protein, researchers can gain deeper insights into protein-protein interactions, membrane protein dynamics, and the evolution of microbial offense and defense systems. oup.commdpi.com
Q & A
Q. What frameworks improve reproducibility in this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
